Technical Monograph: 5-(Chloromethyl)-3-methyl-1-benzofuran
Technical Monograph: 5-(Chloromethyl)-3-methyl-1-benzofuran
Executive Summary
5-(Chloromethyl)-3-methyl-1-benzofuran is a highly reactive benzylic electrophile used as a critical building block in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) modulators such as GPR40 (FFAR1) and GPR120 (FFAR4) agonists for type 2 diabetes therapy.
Due to its high reactivity and tendency to hydrolyze, this specific chloride is often generated in situ or synthesized immediately prior to use from its stable alcohol precursor. Consequently, it may not possess a widely indexed CAS number in commercial catalogs. Researchers are advised to procure the stable alcohol precursor (CAS 1783501-84-7) or the aldehyde (CAS 648449-50-7) for reliable synthesis.
Part 1: Chemical Identity & Procurement Data
The following table consolidates the essential identification data for the target compound and its commercially available precursors.
| Parameter | Data / Value |
| Chemical Name | 5-(Chloromethyl)-3-methyl-1-benzofuran |
| Common Synonyms | 3-Methyl-5-chloromethylbenzofuran; (3-Methylbenzofuran-5-yl)methyl chloride |
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Target CAS Number | Not widely listed (Transient Intermediate) |
| Precursor CAS (Alcohol) | 1783501-84-7 (3-Methyl-1-benzofuran-5-yl)methanol |
| Precursor CAS (Aldehyde) | 648449-50-7 (3-Methylbenzofuran-5-carbaldehyde) |
| Scaffold CAS | 21535-97-7 (3-Methylbenzofuran) |
| Physical State | Colorless to pale yellow oil (predicted); lachrymatory |
Part 2: Synthesis Methodologies
Strategic Analysis
The direct chloromethylation of 3-methylbenzofuran (Blanc reaction) is chemically feasible but often suffers from regioselectivity issues (competing substitution at the 2-position or 6-position). The preferred synthetic route for high-purity applications is the conversion of (3-methylbenzofuran-5-yl)methanol using thionyl chloride (
Protocol A: Chlorination of (3-Methylbenzofuran-5-yl)methanol (Preferred)
-
Reagents: (3-Methylbenzofuran-5-yl)methanol (CAS 1783501-84-7), Thionyl Chloride (
), Dichloromethane (DCM), DMF (catalytic). -
Mechanism: Nucleophilic substitution (
or ) of the hydroxyl group.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of (3-methylbenzofuran-5-yl)methanol in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Activation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of DMF (1-2 drops).
-
Chlorination: Dropwise add 1.2 eq of thionyl chloride (
). -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (conversion of polar alcohol to non-polar chloride).
-
Work-up: Quench carefully with saturated aqueous
. Extract with DCM.[1] Wash the organic layer with brine, dry over anhydrousngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> , and concentrate in vacuo. -
Storage: The resulting oil is unstable; use immediately for the subsequent alkylation step.
Protocol B: Blanc Chloromethylation (Alternative)
-
Reagents: 3-Methylbenzofuran (CAS 21535-97-7), Paraformaldehyde, Concentrated HCl, Zinc Chloride (
). -
Note: This method is atom-economical but requires rigorous purification to remove isomers.
Step-by-Step Procedure:
-
Suspend 3-methylbenzofuran and paraformaldehyde (1.5 eq) in concentrated HCl.
-
Add anhydrous
(0.5 eq) as a Lewis acid catalyst. -
Heat to 60°C with vigorous stirring for 6 hours.
-
Cool, pour into ice water, and extract with ethyl acetate.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-chloromethyl isomer.
Synthesis Workflow Diagram
Caption: Synthesis pathways for 5-(Chloromethyl)-3-methyl-1-benzofuran. The alcohol-to-chloride route (red) is preferred for high purity.
Part 3: Applications in Drug Discovery
The 5-chloromethyl-3-methylbenzofuran moiety serves as a "privileged structure" in the design of metabolic disease therapeutics. It functions as a lipophilic anchor that fits into the hydrophobic pockets of GPCRs.
GPR40 (FFAR1) Agonists
GPR40 agonists stimulate glucose-dependent insulin secretion.[2] The benzofuran ring mimics the biaryl pharmacophores found in advanced candidates like Fasiglifam (TAK-875) .
-
Mechanism: The chloromethyl group is used to alkylate nitrogen or oxygen nucleophiles (e.g., hydroxyphenylpropanoic acids) to link the benzofuran "head group" to the acidic "tail."
-
Example Structure: 3-(4-((3-methylbenzofuran-5-yl)methoxy)phenyl)propanoic acid derivatives.
GPR120 (FFAR4) Modulators
Similar to GPR40, GPR120 is a target for anti-inflammatory and insulin-sensitizing drugs. The 3-methyl group on the benzofuran ring restricts conformation, often improving selectivity over GPR40.
Reactivity Profile Diagram
Caption: Reactivity profile of the chloromethyl group, highlighting key coupling reactions used in medicinal chemistry.
Part 4: Safety & Handling
Warning: Benzylic chlorides are potent alkylating agents and lachrymators.
-
Lachrymator: This compound will cause severe eye and respiratory irritation. All operations must be performed in a functioning chemical fume hood.
-
Instability: Benzylic chlorides are prone to hydrolysis (forming HCl and the alcohol) and polymerization. Store at -20°C under inert gas (Argon/Nitrogen).
-
Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to neutralize the alkylating potential.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13542526, 3-Methyl-1-benzofuran-5-ol. Retrieved from [Link]
-
Matrix Fine Chemicals. 3-Methyl-1-benzofuran (CAS 21535-97-7) Technical Data. Retrieved from [Link]
-
Araki, T., et al. (2016). Discovery of GPR40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. (Contextual grounding for benzofuran applications). Retrieved from [Link]
